(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate

Catalog No.
S1833312
CAS No.
137037-21-9
M.F
C12H22N2O6
M. Wt
290.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate

CAS Number

137037-21-9

Product Name

(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine

Molecular Formula

C12H22N2O6

Molecular Weight

290.31 g/mol

InChI

InChI=1S/C8H16N2.C4H6O6/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m11/s1

SMILES

C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

(R,R)-2,2′-Bipyrrolidine L-tartrate trihydrate

Canonical SMILES

C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O

Molecular Structure Analysis

The key feature of (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate is the combination of two chiral components: (R,R)-2,2'-bipyrrolidine and L-tartaric acid. (R,R)-2,2'-bipyrrolidine has two pyrrolidine rings, each containing a chiral center designated by the "R" configuration. L-tartaric acid also possesses two chiral centers, both with the "L" configuration [].

The salt formation between the diamine and the diacid likely involves ionic bonding between the protonated amine groups of the bipyrrolidine and the carboxylate groups of the tartrate. The three water molecules associated with the trihydrate form hydrogen bonds with the functional groups within the molecule [].


Chemical Reactions Analysis

A notable reaction involving (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate is its use in the preparation of chiral ligands. For instance, it can be used to synthesize the ligand (+)-(2R,2′R)- 1,1′-bis(2-pyridylmethyl)-2,2′-bipyrrolidine. This ligand, in turn, finds application in the synthesis of iron complexes used for C-N bond formation reactions [].

Precursor for Ligand Synthesis:

(R,R)-2,2′-Bipyrrolidine L-tartrate trihydrate serves as a precursor for the synthesis of the ligand (+)-(2R,2′R)-1,1′-bis(2-pyridylmethyl)-2,2′-bipyrrolidine. This ligand, in turn, is used to prepare iron complexes with applications in C-N bond formation reactions. These reactions are crucial for the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Potential Applications in Other Areas:

While the primary research application of (R,R)-2,2′-Bipyrrolidine L-tartrate trihydrate lies in C-N bond formation catalysis, its unique properties suggest potential applications in other areas. These include:

  • Asymmetric catalysis: The chiral nature of the molecule (due to the presence of the (R,R) configuration) could be beneficial in asymmetric catalysis, where the desired product is formed with a specific enantiomeric excess [].
  • Material science: The compound's potential for self-assembly and its ability to form coordination complexes with various metal ions might be explored in the development of new functional materials [].
, primarily due to its bipyrrolidine structure. As a ligand, it can form coordination complexes with transition metals, facilitating various catalytic processes. Notably, it is used in the preparation of chiral catalysts that enable asymmetric transformations, such as:

  • Asymmetric Hydrogenation: The compound can catalyze the hydrogenation of prochiral substrates to produce enantiomerically enriched products.
  • C-C Bond Formation: It can also be involved in reactions that form carbon-carbon bonds, critical in synthesizing complex organic molecules.

The specific mechanisms often involve the coordination of the metal center to the nitrogen atoms in the bipyrrolidine structure, enhancing reactivity and selectivity .

(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate has been studied for its biological properties, particularly its potential as a pharmaceutical intermediate. Research indicates that compounds derived from this structure may exhibit:

  • Antimicrobial Activity: Some derivatives have shown efficacy against various bacterial strains.
  • Anticancer Properties: Preliminary studies suggest potential activity against certain cancer cell lines, although further research is necessary to elucidate mechanisms and therapeutic viability.

The biological activity is often attributed to the chiral nature of the compound, which can interact selectively with biological targets .

The synthesis of (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate typically involves:

  • Starting Materials: The synthesis begins with commercially available pyrrolidine derivatives and tartaric acid.
  • Formation of Tartrate Salt: The reaction between the pyrrolidine and tartaric acid leads to the formation of the tartrate salt.
  • Crystallization: The product is then crystallized from an appropriate solvent to yield the trihydrate form.

This method allows for high yields and purity, making it suitable for both laboratory and industrial applications .

(R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate has diverse applications across several fields:

  • Catalysis: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
  • Pharmaceuticals: Serves as an intermediate in the synthesis of various bioactive molecules.
  • Research: Employed in academic studies focusing on stereochemistry and reaction mechanisms .

Interaction studies involving (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate focus on its binding affinity with different metal ions and organic substrates. These studies help elucidate:

  • Coordination Chemistry: Understanding how this compound interacts with transition metals aids in designing better catalysts.
  • Biological Interactions: Investigating how derivatives interact with biological macromolecules can lead to insights into their potential therapeutic uses .

Several compounds share structural similarities with (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate. Here are some notable examples:

Compound NameStructure TypeUnique Features
(S,S)-2,2'-Bipyrrolidine L-tartrateEnantiomerOpposite chirality; may exhibit different reactivity profiles.
1,1'-BinaphthylChiral LigandWidely used in asymmetric synthesis; distinct structural framework.
(R,R)-Tartaric AcidParent CompoundBase structure from which bipyrrolidine derivatives are derived.

The uniqueness of (R,R)-2,2'-Bipyrrolidine L-tartrate trihydrate lies in its specific chirality and ability to act as an effective ligand for catalysis while maintaining distinct biological activities compared to similar compounds .

Dates

Modify: 2024-04-14

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